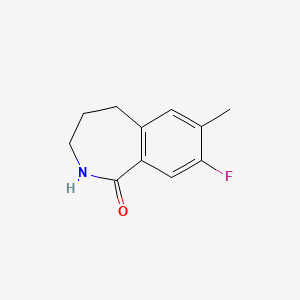
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
Übersicht
Beschreibung
(6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine typically involves the following steps:
Reactants: 6-methoxy-3,4-dihydro-1H-naphthalen-2-one (176 mg), acetic acid (0.57 mL), methylamine (2.0 M in tetrahydrofuran, 5.0 mL), and sodium cyanoborohydride (64 mg).
Solvents: Methanol (5 mL) and water.
Procedure: The reactants are stirred in methanol for 20 hours. The solution is then acidified with concentrated hydrochloric acid, diluted with water, and extracted with dichloromethane. The aqueous phase is made basic with sodium hydroxide and extracted again with dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy group to a more oxidized form.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the methanamine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis.
- Serves as a precursor for more complex molecules.
Biology:
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
- (6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
- 1,2,3,4-Tetrahydronaphthalen-2-ol
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Uniqueness: (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine is unique due to its specific methoxy substitution pattern and the presence of the methanamine group, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7,9H,2-3,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJOIFCZXLCKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)CN)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-Ethyl-2,5-dioxo-4-(4-propan-2-ylphenyl)imidazolidin-1-yl]acetic acid](/img/structure/B7906756.png)
![2-[4-Ethyl-4-(4-methoxy-3-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906764.png)
![2-[4-(3,4-Dimethoxyphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906767.png)
![2-[4-(2,5-Dimethoxyphenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906771.png)
![2-[4-(4-Chloro-3-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906777.png)
![2-[4-Methyl-4-[4-(2-methylprop-2-enoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B7906789.png)



![5-aminospiro[1H-indole-3,1'-cyclopentane]-2-one](/img/structure/B7906845.png)

